4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-2-1-3-7(4-6)15-5-13-14-8(15)16/h1-5H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMRCJLLCFCSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NNC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity. For instance, the trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of such compounds .
Chemical Reactions Analysis
4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . This interaction can lead to various biological effects, making it a compound of interest in drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogs and their biological activities:
Key Comparisons:
Heptyloxy chains (as in W112) improve lipophilicity, extending half-life but may reduce blood-brain barrier penetration compared to the compact -CF₃ group .
Pharmacokinetic Profiles Fluorinated compounds like the target molecule often exhibit enhanced metabolic stability due to the resistance of C-F bonds to oxidation. This contrasts with non-fluorinated analogs, such as W112, which may undergo faster hepatic clearance .
Synthetic Complexity
- Introducing trifluoromethyl groups typically requires specialized reagents (e.g., trifluoromethylating agents), increasing synthesis complexity compared to analogs with alkyl or aryl ether substituents .
Neuroprotective and Anti-Inflammatory Activities
- W112 : Reduces pro-inflammatory cytokines (TNF-α, IL-6) and tau hyperphosphorylation in Aβ-induced Alzheimer’s models via MAPK/NF-κB inhibition. Efficacy linked to the heptyloxy group’s modulation of membrane permeability .
- Target Compound : The -CF₃ group’s electronegativity may enhance binding to kinase domains (e.g., GSK-3β involved in tau phosphorylation), though empirical data are needed .
Biological Activity
4-[3-(Trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its potential applications in medicine.
The compound has the following chemical characteristics:
- Molecular Formula : C10H8F3N3O
- Molecular Weight : 243.19 g/mol
- CAS Number : 860789-84-0
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The compound exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
Key Findings :
- Cytotoxicity : The compound was tested against several cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values were determined using MTT assays, revealing significant inhibitory effects on cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 45.0 | Apoptosis induction |
| MCF-7 | 30.5 | G0/G1 phase arrest |
| HeLa | 50.2 | G2/M phase arrest |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which indicated an increase in the sub-G1 population of cells treated with the compound.
The biological activity is attributed to the compound's interaction with cellular pathways involved in apoptosis and cell cycle regulation. Specifically:
- Cell Cycle Arrest : It was observed that treatment with the compound led to significant increases in G0/G1 and G2/M phase populations, indicating a halt in cell division.
Structure-Activity Relationship (SAR)
Studies have indicated that the presence of trifluoromethyl groups enhances the cytotoxicity of triazole derivatives. The position and nature of substituents on the phenyl ring play a crucial role in determining biological activity.
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers evaluated a series of triazole derivatives including this compound. The results showed that compounds with trifluoromethyl substitutions exhibited superior anticancer properties compared to their non-fluorinated counterparts. The study highlighted that these compounds could serve as potential leads for developing new anticancer agents .
Case Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into how this compound affects cancer cells. It was found that it does not inhibit MDM2-p53 interactions but instead induces apoptosis in both wild-type and mutant p53 cells by triggering intrinsic apoptotic pathways . This finding suggests that the compound could be effective against a broader range of tumors.
Q & A
Q. How can researchers optimize the synthesis of 4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one to improve yield and purity?
Methodological Answer:
- Recrystallization : Use ethanol or ethanol/water (1:1) mixtures for purification, as these solvents effectively remove unreacted intermediates and byproducts while maintaining thermal stability of the triazolone core .
- Reaction Conditions : Optimize reaction time (e.g., 6–12 hours) and temperature (60–80°C) for cyclization steps to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) to identify optimal termination points .
- Catalyst Screening : Test bases like potassium carbonate or triethylamine to enhance nucleophilic substitution efficiency during intermediate formation .
Q. What spectroscopic and chromatographic techniques are essential for characterizing triazolone derivatives?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) to confirm core structure .
- NMR Spectroscopy : Use ¹H-NMR to resolve substituent environments (e.g., trifluoromethyl protons at δ ~7.5–8.0 ppm) and ¹³C-NMR to assign carbonyl carbons (~155–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and quantify residual solvents .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of triazolone derivatives in nucleophilic reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d,p) basis sets to calculate electron density distribution, HOMO-LUMO gaps, and Fukui indices to identify electrophilic/nucleophilic sites .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using the conductor-like screening model (COSMO) to predict solvation energies .
- Transition State Analysis : Locate transition states for ring-opening or substitution reactions using QST2 or NEB methods to estimate activation barriers .
Q. What mechanistic insights explain the anti-inflammatory activity of triazolone derivatives in β-amyloid-induced Alzheimer’s models?
Methodological Answer:
- Pathway Inhibition : Assess repression of MAPK/NF-κB signaling via Western blotting (phospho-p38, p65) and ELISA (TNF-α, IL-6) in microglial cells .
- In Vivo Validation : Use transgenic mouse models (e.g., APP/PS1) to measure cognitive improvement (Morris water maze) and amyloid plaque reduction (thioflavin-S staining) after triazolone administration .
- Dose-Response Studies : Establish EC₅₀ values for cytokine suppression using primary neuron-glia co-cultures .
Q. How do structural modifications influence the thermal stability and decomposition pathways of triazolone derivatives?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (T₀) under nitrogen atmosphere to compare stability across substituents (e.g., trifluoromethyl vs. chlorophenyl) .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen redistribution during thermolysis (e.g., formation of triazole or TO residues) via GC-MS .
- Kinetic Studies : Apply Kissinger-Akahira-Sunose (KAS) method to calculate activation energies (Eₐ) from differential scanning calorimetry (DSC) data .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for triazolone-based antimicrobial agents?
Methodological Answer:
- Bioisosteric Replacement : Substitute the trifluoromethyl group with chlorophenyl or nitro groups to test electronic vs. steric effects on MIC values against Staphylococcus aureus .
- Crystallography : Obtain single-crystal X-ray structures (e.g., monoclinic P2₁/n space group) to correlate planarity of the triazolone ring with bacterial membrane penetration .
- QSAR Modeling : Use partial least squares (PLS) regression to link molecular descriptors (logP, polar surface area) with antifungal activity .
Q. How can researchers validate the selectivity of triazolone derivatives as PPARα agonists in metabolic disease models?
Methodological Answer:
- Transactivation Assays : Use luciferase reporter systems in HEK293 cells transfected with PPARα, PPARγ, or PPARδ to measure EC₅₀ and selectivity ratios .
- Gene Expression Profiling : Perform RNA-seq on hepatocytes to confirm upregulation of PPARα targets (e.g., CPT1A, ACOX1) without off-target effects on lipid storage genes .
- In Vivo Efficacy : Administer compounds to high-fat diet (HFD) mice and quantify triglyceride reduction in liver vs. adipose tissue .
Q. What analytical methods ensure stability-indicating assays for triazolone-based pharmaceuticals?
Methodological Answer:
- Forced Degradation Studies : Expose compounds to heat (40–60°C), humidity (75% RH), and UV light to generate degradation products (e.g., hydrolyzed triazolone rings) .
- HPLC Method Development : Optimize mobile phase (acetonitrile/phosphate buffer, pH 3.0) and column temperature (30–40°C) to resolve degradation peaks .
- Validation Parameters : Assess linearity (R² > 0.999), precision (%RSD < 2%), and LOQ (<0.1% w/w) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
